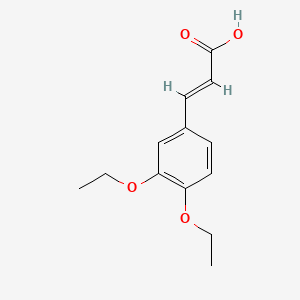

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Description

(2E)-3-(3,4-Diethoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a phenyl ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions and a propenoic acid side chain. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (calculated based on substituents and structure) . This compound belongs to the class of hydroxycinnamic acids, which are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name |

(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKHDVAIQPNASW-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212331-49-2 | |

| Record name | (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Reactors: Large-scale reactors with precise temperature control

Purification: Crystallization or distillation to obtain the pure product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction can yield the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: 3,4-diethoxybenzoic acid

Reduction: 3,4-diethoxyphenylpropanol

Substitution: 3,4-diethoxyphenyl derivatives with various substituents

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

The compound serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. Its structural features allow for modifications that can lead to diverse derivatives with tailored properties.

Table 1: Common Reactions Involving (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

| Reaction Type | Reaction Example | Major Products |

|---|---|---|

| Oxidation | KMnO4 in acidic medium | 3,4-Diethoxybenzoic acid |

| Reduction | Pd/C hydrogenation | 3-(3,4-Diethoxyphenyl)propanoic acid |

| Electrophilic Substitution | Br2 or HNO3 | 3,4-Diethoxy-5-bromophenylprop-2-enoic acid |

Biological Applications

Antimicrobial and Antioxidant Properties:

Research indicates that this compound exhibits significant antimicrobial and antioxidant activities. Studies have shown its effectiveness in scavenging free radicals and inhibiting oxidative stress pathways, which are crucial for protecting cellular components from damage.

Potential Therapeutic Effects:

The compound has been explored for its therapeutic potential in developing anti-inflammatory and anticancer agents. Its ability to modulate biochemical pathways through enzyme inhibition or receptor interaction is of particular interest. For instance, preliminary studies suggest that it may inhibit specific enzymes related to inflammation and cancer progression .

Case Study: Neuroprotective Effects

In a study assessing neuroprotective effects against oxidative stress in neuronal cell lines, this compound demonstrated a protective effect comparable to established antioxidants like ferulic acid. This suggests its potential role in neurodegenerative disease research .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is employed in synthesizing specialty chemicals with specific properties. Its unique ethoxy substitutions enhance lipophilicity, improving membrane permeability and bioavailability, making it suitable for various applications in materials science and pharmaceuticals.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Development of herbicides and pesticides |

| Material Science | Synthesis of polymers with enhanced properties |

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid with key analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 3,4-diethoxy | C₁₃H₁₆O₄ | 236.26 | Ethoxy groups enhance lipophilicity |

| Caffeic acid | 3,4-dihydroxy | C₉H₈O₄ | 180.16 | Two hydroxyl groups enable strong hydrogen bonding |

| Ferulic acid | 4-hydroxy-3-methoxy | C₁₀H₁₀O₄ | 194.18 | Methoxy group increases stability vs. oxidation |

| Sinapic acid | 4-hydroxy-3,5-dimethoxy | C₁₁H₁₂O₅ | 224.21 | Symmetric dimethoxy substitution |

| p-Coumaric acid | 4-hydroxy | C₉H₈O₃ | 164.16 | Minimal substitution, moderate polarity |

| Chlorogenic acid | 3-caffeoylquinic acid ester | C₁₆H₁₈O₉ | 354.31 | Esterified with quinic acid, complex hydrophilicity |

Key Observations:

Substituent Effects: Ethoxy vs. Hydroxy/Methoxy: The ethoxy groups in the target compound confer higher lipophilicity compared to hydroxyl (caffeic, p-coumaric) or methoxy (ferulic, sinapic) substituents. This may enhance membrane permeability but reduce water solubility .

Molecular Weight :

- The target compound (236.26 g/mol) is heavier than caffeic (180.16 g/mol) and ferulic acids (194.18 g/mol) due to the ethoxy groups. This could influence pharmacokinetic properties like absorption and distribution .

Caffeic Acid (3,4-Dihydroxy Substitution):

- Antioxidant Activity : High free-radical scavenging capacity due to catechol (3,4-dihydroxy) structure .

- Antimicrobial Effects : Demonstrated activity against Serratia marcescens and Enterobacter cloacae .

- Applications : Used in food preservation and nutraceuticals .

Ferulic Acid (4-Hydroxy-3-Methoxy Substitution):

- Stability : The methoxy group protects against oxidation, enhancing shelf-life in cosmetics .

- Anti-inflammatory : Modulates NF-κB signaling, relevant in treating inflammatory diseases .

Sinapic Acid (3,4,5-Trimethoxy Substitution):

- Anticancer Potential: Inhibits proliferation in colon and breast cancer cell lines .

- Structural Symmetry : The 3,5-dimethoxy groups may improve binding to enzymatic targets .

This compound:

- Predicted Behavior : The ethoxy groups may enhance metabolic stability compared to hydroxylated analogs, as ethers resist phase II conjugation (e.g., glucuronidation). However, this could reduce direct antioxidant effects .

- Research Gaps: Limited direct biological data exist; inferences are drawn from structural analogs.

Biological Activity

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, also known as 3-(3,4-diethoxyphenyl)prop-2-enoic acid, is a phenylpropanoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, along with a propenoic acid moiety. Its structural similarity to cinnamic acid derivatives positions it within a class of compounds known for diverse applications in pharmaceuticals and agrochemicals.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This characteristic is crucial for developing new antimicrobial agents against resistant strains of bacteria and fungi. The compound's efficacy against various microbial pathogens highlights its potential use in medicinal chemistry.

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity suggests potential applications in preventing oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially through the modulation of inflammatory pathways. It has been explored for its therapeutic effects in conditions characterized by chronic inflammation.

4. Anticancer Potential

The compound's anticancer properties are of particular interest. It may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression, such as STAT3 and ERK pathways. These findings point towards its potential as a lead compound in cancer therapy development .

The biological activity of this compound is mediated through various molecular interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Interaction : It interacts with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.

- Free Radical Scavenging : The antioxidant activity involves the neutralization of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Q & A

BQ: What are the established synthetic routes for (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid?

Methodological Answer:

The compound is typically synthesized via Knoevenagel condensation between 3,4-diethoxybenzaldehyde and malonic acid, using catalysts like piperidine or pyridine in ethanol under reflux. For stereoselective (E)-isomer formation, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled . Post-synthesis, purification involves recrystallization from ethanol or chromatography. Alternative routes include Wittig reactions using ylides derived from phosphonium salts, though this may require additional steps to ensure regioselectivity .

BQ: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra for diagnostic signals:

- X-ray Crystallography: Resolve stereochemistry and confirm the (E)-configuration via single-crystal analysis .

- HPLC-MS: Validate purity and molecular ion peaks (e.g., [M-H]⁻ at m/z 279.1 for CHO) .

BQ: How should researchers ensure compound stability during storage?

Methodological Answer:

Store the compound in amber glass vials under inert gas (N/Ar) at -20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of the ethoxy groups can occur. Stability tests via periodic HPLC analysis are recommended. For long-term storage, lyophilization is advised if the compound is in aqueous solution .

AQ: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Catalyst Screening: Test organocatalysts (e.g., L-proline) or metal catalysts (e.g., ZnCl) to enhance condensation efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may increase reaction rates but could favor side reactions. Compare yields in ethanol vs. toluene .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and improve (E)-selectivity .

- In-situ Monitoring: Employ FTIR to track carbonyl group consumption and optimize reaction termination .

AQ: How to address contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Cross-Validation: Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT) .

- Bioassay Replicates: For inconsistent bioactivity results (e.g., antioxidant assays), standardize protocols (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid) .

- Batch Analysis: Check for impurities (e.g., residual solvents) via GC-MS, which may interfere with bioactivity .

AQ: What computational strategies predict the compound’s reactivity or interactions?

Methodological Answer:

- DFT Calculations: Model the electron density of the α,β-unsaturated carbonyl system to predict nucleophilic attack sites (e.g., Michael addition) .

- Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the aromatic ring .

- ADMET Prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP ≈ 2.5, indicating moderate lipophilicity) .

AQ: How to mitigate sample degradation during prolonged experiments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.